![molecular formula C24H50N2O B14269246 N-[3-(Dimethylamino)propyl]nonadecanamide CAS No. 140616-22-4](/img/structure/B14269246.png)
N-[3-(Dimethylamino)propyl]nonadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]nonadecanamide is a chemical compound with the molecular formula C22H45N2O It is an amide derivative that features a long nonadecane chain attached to a dimethylaminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]nonadecanamide typically involves the reaction of nonadecanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)propyl]nonadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Conversion to N-[3-(Dimethylamino)propyl]nonadecanamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]nonadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]nonadecanamide involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the dimethylamino group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]dodecanamide: Similar structure but with a shorter dodecane chain.
N-[3-(Dimethylamino)propyl]methacrylamide: Contains a methacrylamide group instead of a nonadecanamide group.
N-[3-(Dimethylamino)propyl]acetamide: Features an acetamide group instead of a nonadecanamide group.
Uniqueness
N-[3-(Dimethylamino)propyl]nonadecanamide is unique due to its long nonadecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds with long hydrophobic tails, such as in surfactants and membrane studies .
Propriétés
Numéro CAS |
140616-22-4 |
|---|---|
Formule moléculaire |
C24H50N2O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]nonadecanamide |
InChI |
InChI=1S/C24H50N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2)3/h4-23H2,1-3H3,(H,25,27) |
Clé InChI |
POWBTIQLPBMCOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


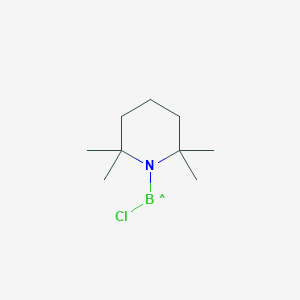
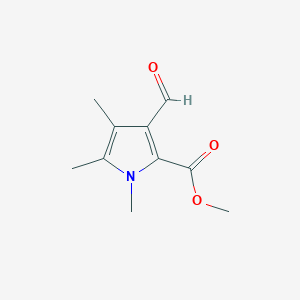
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
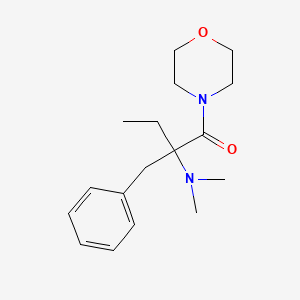
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
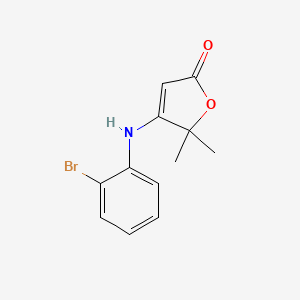


![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
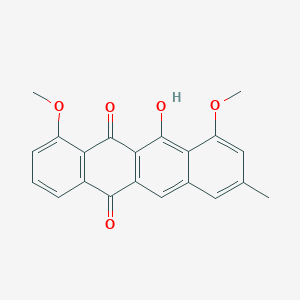
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
